(3-Aminopyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “(3-Aminopyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring, a thiazole ring, and a methanone group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Structural Characterization
Catalyst- and Solvent-Free Synthesis
A study presented an efficient approach for the regioselective synthesis of heterocyclic amides, which were used as strategic intermediates for further reactions. This work emphasizes the utility of microwave-assisted synthesis under catalyst- and solvent-free conditions, highlighting a green chemistry approach (Moreno-Fuquen et al., 2019).
Spectral Characterization and DFT Studies
Novel compounds with thiazolyl and thiophene moieties were synthesized, characterized, and analyzed using density functional theory (DFT). These studies provided insights into the structural optimization, vibrational spectra, and theoretical molecular properties of the synthesized compounds, contributing to our understanding of their chemical behavior (Shahana & Yardily, 2020).
Biological Activities and Applications
Anticancer and Antimicrobial Agents
Research into novel pyrazole derivatives with triazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives investigated their potential as antimicrobial and anticancer agents. These compounds were synthesized and evaluated for their in vitro activities, showing promising results against various cancer cell lines and pathogenic strains, indicating their potential for therapeutic applications (Hafez et al., 2016).
Molecular Docking Studies
The application of molecular docking studies to understand the interaction of synthesized compounds with biological targets was demonstrated. These studies help to predict the antibacterial activity and potential binding affinities of the compounds, aiding in the design of more effective therapeutic agents (Shahana & Yardily, 2020).
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-6-8(14-5-11-6)9(13)12-3-2-7(10)4-12/h5,7H,2-4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTRPHUNXJQBBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.